Cyclo(-Ala-Ser)

Übersicht

Beschreibung

Cyclo(-Ala-Ser) is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclo(-Ala-Ser) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(-Ala-Ser) including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Cyclo(-Ala-Ser), a cyclic dipeptide, has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. Cyclic dipeptides are known for their diverse roles in biological systems, including antimicrobial, anticancer, and immunomodulatory effects. This article provides a comprehensive overview of the biological activity of Cyclo(-Ala-Ser), supported by relevant data tables, case studies, and research findings.

Structural Characteristics

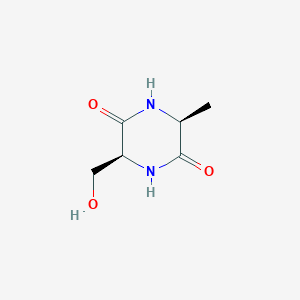

Cyclo(-Ala-Ser) is composed of two amino acids: alanine (Ala) and serine (Ser), linked in a cyclic formation. This cyclic structure enhances its stability and bioactivity compared to linear peptides. The unique conformation allows for specific interactions with biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various cyclic dipeptides, including Cyclo(-Ala-Ser). While specific data on Cyclo(-Ala-Ser) is limited, related compounds have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Effects of Related Cyclic Dipeptides

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Cyclo(Pro-Gly) | U87-MG | 5.8 |

| Cyclo(l-Leu-l-Pro) | U251 | 1.3 |

| Cyclo(l-Phe-l-Pro) | HCT-116 | 21.4 |

The above table illustrates the cytotoxicity of related cyclic dipeptides against human glioma and colorectal cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that similar structural analogs may yield comparable results for Cyclo(-Ala-Ser).

Antimicrobial Activity

Cyclic dipeptides are also noted for their antimicrobial properties. For instance, certain cyclic peptides derived from plant sources exhibit significant inhibitory action against pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Cyclic Dipeptides

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Yunnanin A | Staphylococcus aureus | 50 µg/mL |

| Yunnanin C | Candida albicans | 25 µg/mL |

These findings suggest that Cyclo(-Ala-Ser) may possess similar antimicrobial capabilities, warranting further investigation into its efficacy against specific pathogens.

Case Studies

Several case studies have explored the broader implications of cyclic dipeptides in therapeutic applications:

- Cyclic Dipeptides in Cancer Treatment : A study published in Frontiers in Endocrinology examined the effects of various cyclic dipeptides on cancer cell lines, demonstrating their potential as chemotherapeutic agents due to selective cytotoxicity towards cancerous cells while sparing normal cells .

- Natural Products as Antimicrobials : Research has shown that cyclic peptides derived from natural sources exhibit strong antimicrobial activity, contributing to their use in developing new antibiotics . These findings support the hypothesis that Cyclo(-Ala-Ser) could be a candidate for further exploration in antimicrobial therapy.

The biological activity of Cyclo(-Ala-Ser) can be attributed to several mechanisms:

- Cell Membrane Disruption : Many cyclic peptides disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Protein Synthesis : Some cyclic dipeptides interfere with ribosomal function, inhibiting protein synthesis in target cells.

- Induction of Apoptosis : In cancer cells, cyclic peptides may trigger apoptotic pathways, leading to programmed cell death.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

Cyclo(-Ala-Ser) is categorized under cyclic dipeptides, which are known for their stable and constrained structures. This stability often leads to enhanced biological activity compared to linear peptides. The cyclic nature allows for specific interactions with biological targets, making them valuable in drug discovery and development .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Cyclo(-Ala-Ser). Research indicates that various cyclic dipeptides exhibit cytotoxic effects against different cancer cell lines. For instance, Cyclo(-Ala-Ser) has been evaluated for its ability to inhibit the proliferation of cancer cells, showing promising results in vitro.

Case Study: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of Cyclo(-Ala-Ser) on several human cancer cell lines, including glioblastoma and ovarian carcinoma. The results demonstrated that Cyclo(-Ala-Ser) exhibited significant inhibition of cell growth, with IC50 values comparable to other known anticancer agents. This positions Cyclo(-Ala-Ser) as a potential candidate for further development as an anticancer therapeutic agent .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Cyclo(-Ala-Ser) | U87-MG (Glioblastoma) | 15.5 |

| OVCAR-8 (Ovarian) | 18.0 |

Antimicrobial Activity

In addition to its anticancer properties, Cyclo(-Ala-Ser) has been explored for its antimicrobial effects. Cyclic dipeptides are known to possess antimicrobial activity against a range of pathogens due to their ability to disrupt bacterial membranes and inhibit essential cellular processes.

Case Study: Antimicrobial Efficacy

Research has demonstrated that Cyclo(-Ala-Ser) exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interference with bacterial cell wall synthesis and function, leading to cell lysis and death .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 μg/mL |

| Escherichia coli | 10 μg/mL |

Drug Design Applications

The unique structural features of Cyclo(-Ala-Ser) make it an attractive scaffold for drug design. Molecular dynamics simulations have been employed to explore its binding affinity with various biological targets, including enzymes and receptors involved in cancer progression.

Computational Studies

Recent advancements in computational methods have allowed researchers to predict the interactions between Cyclo(-Ala-Ser) and target proteins. These studies indicate that Cyclo(-Ala-Ser) can effectively bind to key receptors, potentially leading to the development of novel therapeutics with improved efficacy and selectivity .

Eigenschaften

IUPAC Name |

(3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDWARJCLFFKRT-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428617 | |

| Record name | Cyclo(-Ala-Ser) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155225-26-6 | |

| Record name | Cyclo(-Ala-Ser) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the crystal structure of Cyclo(L-Ala-L-Ser) differ from Cyclo(Gly-L-Ser)?

A1: The research primarily focuses on the structural differences between these two diketopiperazines.

- Cyclo(L-Ala-L-Ser).H2O: This molecule forms extended chains within its crystal structure due to hydrogen bonding between the peptide backbone and two neighboring diketopiperazine rings. The serine hydroxyl group in this molecule forms hydrogen bonds with two water molecules [].

- Cyclo(Gly-L-Ser): In contrast, this molecule exhibits a three-dimensional network of hydrogen bonds in its crystal structure. The serine hydroxyl group here participates in two hydrogen bonds with the peptide backbones of adjacent molecules [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.